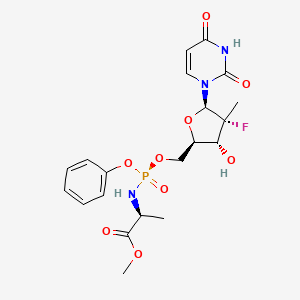

Sofosbuvir impurity N

Description

This compound is a nucleotide analog prodrug with structural similarities to Sofosbuvir (). Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group, a fluorinated oxolane ring, and a 2,4-dioxopyrimidin-1-yl nucleobase (). The compound likely acts as a polymerase inhibitor, mirroring Sofosbuvir’s mechanism against RNA viruses like hepatitis C virus (HCV) .

Propriétés

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse de l'impureté N du sofosbuvir implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que l'utilisation de réactifs et de conditions spécifiques pour obtenir les transformations chimiques souhaitées. La voie de synthèse générale comprend :

Greffe d'un groupe hydroxyle terminal : du premier composé avec un groupe protecteur pour obtenir un intermédiaire.

Greffe d'un deuxième groupe protecteur : sur l'hydroxyle cyclique de l'intermédiaire.

Élimination du premier groupe protecteur : pour obtenir un autre intermédiaire.

Greffe d'un troisième groupe protecteur : sur l'hydroxyle terminal de l'intermédiaire.

Élimination du troisième groupe protecteur : pour obtenir l'impureté N du sofosbuvir.

Les méthodes de production industrielle de l'impureté N du sofosbuvir impliquent des étapes similaires, mais elles sont optimisées pour la production à grande échelle, garantissant une pureté et un rendement élevés. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'impureté N du sofosbuvir est utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour garantir la pureté et la qualité du sofosbuvir.

Biologie : Elle est étudiée pour comprendre les voies métaboliques et les produits de dégradation du sofosbuvir.

Médecine : Elle est utilisée dans le développement et la validation de méthodes analytiques pour la détection et la quantification des impuretés dans les formulations pharmaceutiques.

Industrie : Elle est utilisée dans les processus de contrôle et d'assurance qualité pendant la fabrication du sofosbuvir

Mécanisme d'action

Le mécanisme d'action de l'impureté N du sofosbuvir est lié à sa structure chimique et à sa réactivité. En tant qu'impureté, elle n'a pas d'effet thérapeutique, mais elle peut influer sur la stabilité et l'efficacité du sofosbuvir. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les enzymes et autres protéines qui peuvent conduire à la formation ou à la dégradation de l'impureté.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of viruses such as SARS-CoV-2 .

Case Study : A study published in Molecules highlighted the effectiveness of nucleoside analogs similar to methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl) in inhibiting RdRp activity. The results showed a significant reduction in viral load in vitro, suggesting potential therapeutic applications for respiratory viral infections .

Pharmacology

Phosphorylation Mechanism

The compound's structure includes a phenoxyphosphoryl group that enhances its bioactivity through phosphorylation mechanisms. Phosphorylated compounds often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Bioactivity

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| Methyl (2S)-2... | Antiviral | RdRp | |

| Isopropyl (2S)-... | Antiviral | RdRp | |

| 6-Azauridine | Antiviral | RdRp |

Biotechnology

Gene Delivery Systems

The unique chemical structure allows for the potential use of methyl (2S)-2... in gene delivery systems. Its ability to form stable complexes with nucleic acids could be harnessed to improve the efficiency of gene therapy techniques.

Case Study : Research has demonstrated that phosphoramidate prodrugs can facilitate the delivery of oligonucleotides into cells. The incorporation of methyl (2S)-2... into these systems may enhance cellular uptake and therapeutic efficacy .

Mécanisme D'action

The mechanism of action of sofosbuvir impurity N is related to its chemical structure and reactivity. As an impurity, it does not have a therapeutic effect but can influence the stability and efficacy of sofosbuvir. The molecular targets and pathways involved include interactions with enzymes and other proteins that may lead to the formation or degradation of the impurity .

Comparaison Avec Des Composés Similaires

Structural Analogues in Antiviral Therapeutics

Key Structural Differences and Implications :

Methyl esters are also more susceptible to hydrolysis, which could accelerate prodrug activation or degradation . Remdesivir’s 2-ethylbutyl ester enhances metabolic stability and intracellular retention, critical for prolonged antiviral activity against coronaviruses .

Nucleobase Modifications: The target compound’s 2,4-dioxopyrimidin-1-yl base mimics natural nucleotides, enabling incorporation into viral RNA and chain termination . Remdesivir’s pyrrolotriazine-7-yl base and cyano group improve binding to viral polymerases, conferring broad-spectrum activity .

Fluorine Substitution: The 4-fluoro group in the target compound and Sofosbuvir enhances metabolic stability by resisting enzymatic degradation, a strategy also seen in antiviral drugs like Tenofovir .

Pharmacokinetic and Bioactivity Insights

- Sofosbuvir : Demonstrated >90% HCV cure rates due to its isopropyl ester, which improves liver-targeted delivery via hydrolysis to the active uridine analog .

- Target Compound: Limited bioactivity data are available, but its methyl ester may reduce plasma half-life compared to Sofosbuvir. Preclinical studies are needed to assess efficacy against HCV or other viruses.

- Remdesivir : Broad antiviral activity relies on delayed metabolism, allowing incorporation into viral RNA. Its higher molecular weight (602.6 g/mol) reflects extended side-chain modifications .

Activité Biologique

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly referred to as Sofosbuvir , is a nucleotide analog that has garnered significant attention for its antiviral properties, particularly in the treatment of Hepatitis C Virus (HCV) infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 529.5 g/mol |

| Molecular Formula | C22H29FN3O9P |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 153 Ų |

| Complexity | 913 |

Sofosbuvir acts as a direct-acting antiviral agent by inhibiting the HCV NS5B polymerase enzyme. This inhibition prevents the replication of viral RNA, effectively halting the progression of the infection. The compound is a prodrug that is converted intracellularly into its active form, which then competes with natural nucleotides for incorporation into the growing RNA chain. This results in chain termination during viral RNA synthesis .

Antiviral Activity

Sofosbuvir has demonstrated potent antiviral activity against various HCV genotypes. Clinical studies have shown that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination therapies. For example:

- Clinical Trial Findings : In a Phase III clinical trial involving patients with chronic HCV infection, Sofosbuvir combined with ledipasvir showed an SVR rate of approximately 99% after 12 weeks of treatment .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 600 patients treated with Sofosbuvir and ribavirin reported an overall SVR of 96%, with higher efficacy observed in patients without cirrhosis .

- HCV Genotype 3 : Another case study indicated that Sofosbuvir combined with daclatasvir achieved an SVR of 97% in patients with genotype 3 HCV, highlighting its effectiveness across different viral strains .

Safety and Side Effects

Sofosbuvir is generally well-tolerated. Common side effects include fatigue, headache, and nausea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.